Lipophilicity Tuning: Quantified Difference in XLogP3 Between N-Propyl and Shorter N-Alkyl Chain Analogs
The N-propyl substituent confers a significantly higher lipophilicity compared to its methyl and ethyl analogs. The calculated XLogP3 value for 1-Propyl-1,2,3,4-tetrahydroquinoxaline is 2.7 [1]. In comparison, the 1-methyl analog has an XLogP3 of 1.7, and the 1-ethyl analog has an XLogP3 of 2.2 [1]. This represents an increase of +1.0 and +0.5 log units, respectively, which corresponds to a 10-fold and approximately 3-fold increase in expected octanol-water partition coefficient [2]. Such a shift can profoundly impact membrane permeability, distribution volume, and metabolic clearance, making the propyl analog the preferred reagent when a specific, moderate lipophilicity window is required for lead optimization [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 [1] |
| Comparator Or Baseline | 1-Methyl-1,2,3,4-tetrahydroquinoxaline (XLogP3 = 1.7); 1-Ethyl-1,2,3,4-tetrahydroquinoxaline (XLogP3 = 2.2) [1] |
| Quantified Difference | Δ XLogP3 = +1.0 (vs. methyl analog); Δ XLogP3 = +0.5 (vs. ethyl analog) |
| Conditions | Computational prediction based on chemical structure using standardized algorithm [1] |
Why This Matters
Procuring the specific N-propyl analog enables precise control over lipophilicity, a critical parameter for achieving desired ADME properties and target engagement, which is not possible with other N-alkyl variants [2].
- [1] PubChem. Computed Properties by XLogP3 3.0. Data for CIDs 413411, 300382, and 23179762. View Source
- [2] Arnott, J. A.; Planey, S. L. 'The influence of lipophilicity in drug discovery and design.' Expert Opinion on Drug Discovery, 2012, 7(10), 863-875. View Source
